

# Spectroscopic Characterization of Methyl 5-Oxazolecarboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 5-oxazolecarboxylate	
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#### Introduction

Methyl 5-oxazolecarboxylate (CAS No. 121432-12-0) is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic structure containing one nitrogen and one oxygen atom. The presence of the methyl ester functional group makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for its application in synthesis and drug development. This guide provides an indepth overview of the spectroscopic properties of Methyl 5-oxazolecarboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and predicted data are presented to facilitate its identification and use in a research setting.

#### Compound Details:

IUPAC Name: Methyl 1,3-oxazole-5-carboxylate

Molecular Formula: C₅H₅NO₃

Molecular Weight: 127.10 g/mol

CAS Number: 121432-12-0



## **Summary of Spectroscopic Data**

The following tables summarize the predicted and expected spectroscopic data for **Methyl 5-oxazolecarboxylate** based on analyses of the parent oxazole heterocycle and related substituted analogs[1][2][3].

#### **Nuclear Magnetic Resonance (NMR) Data**

Table 1: Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.15	Singlet (s)	1H	H-2
~7.95	Singlet (s)	1H	H-4

| ~3.90 | Singlet (s) | 3H | -OCH<sub>3</sub> |

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift (δ, ppm)	Assignment
~162.0	C=O (Ester)
~152.5	C-2
~141.0	C-5
~128.0	C-4

|~52.5 | -OCH<sub>3</sub> |

## Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3130	Medium	C-H Stretch	Aromatic (Oxazole Ring)
~2960	Medium	C-H Stretch	Aliphatic (-OCH₃)
~1735	Strong	C=O Stretch	Ester Carbonyl
~1590	Medium-Strong	C=N Stretch	Oxazole Ring
~1500	Medium	C=C Stretch	Oxazole Ring
~1250	Strong	C-O Stretch	Ester (Asymmetric)

| ~1100 | Strong | C-O Stretch | Ester (Symmetric) |

### Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (Mass/Charge Ratio)	lon	Description
127	[M]+•	Molecular Ion
96	[M - OCH <sub>3</sub> ] <sup>+</sup>	Loss of a methoxy radical
69	[M - COOCH3]+	Loss of a methoxycarbonyl radical

| 68 |  $[C_3H_2NO]^+$  | Fragmentation of the oxazole ring |

# Detailed Spectroscopic Analysis ¹H and ¹³C NMR Spectroscopy

The NMR spectra provide the primary evidence for the molecular structure.

• ¹H NMR: The spectrum is expected to be simple, showing three singlets. The two protons on the oxazole ring, H-2 and H-4, are not adjacent and therefore appear as sharp singlets.



Based on the data for the parent oxazole, H-2 is the most deshielded proton due to its position between two heteroatoms, appearing around 8.15 ppm[4]. The H-4 proton is expected around 7.95 ppm. The three protons of the methyl ester group are chemically equivalent and will produce a singlet further upfield, typically around 3.90 ppm.

• ¹³C NMR: The spectrum should display five distinct carbon signals. The ester carbonyl carbon is the most deshielded, predicted to be around 162.0 ppm. The C-2 carbon of the oxazole ring is also significantly deshielded (~152.5 ppm) due to its proximity to both oxygen and nitrogen[1]. The C-5 carbon, being attached to the electron-withdrawing ester group, is predicted at ~141.0 ppm. The C-4 carbon should appear around 128.0 ppm[1]. Finally, the methyl ester carbon (-OCH<sub>3</sub>) will be the most shielded, appearing around 52.5 ppm.

#### Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

- C=O Stretch: The most prominent peak will be the strong absorbance from the ester carbonyl (C=O) stretch, expected around 1735 cm<sup>-1</sup>[2].
- Oxazole Ring Stretches: The aromatic C=N and C=C stretching vibrations of the oxazole ring will appear in the 1500-1600 cm<sup>-1</sup> region[5].
- C-O Stretches: Strong, characteristic bands for the asymmetric and symmetric C-O stretching of the ester group will be visible in the 1100-1300 cm<sup>-1</sup> range[3].
- C-H Stretches: Aromatic C-H stretching from the oxazole ring protons is expected just above 3000 cm<sup>-1</sup>, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm<sup>-1</sup>[6].

#### **Mass Spectrometry**

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

 Molecular Ion Peak: The molecular ion peak ([M]+•) should be observed at an m/z of 127, corresponding to the molecular weight of the compound.



Fragmentation Pattern: The primary fragmentation pathway is the cleavage of the ester group. A significant peak at m/z 96 results from the loss of the methoxy radical (•OCH₃). Another key fragment at m/z 69 corresponds to the loss of the entire methoxycarbonyl radical (•COOCH₃), leaving the charged oxazole ring[7][8]. Further fragmentation of the oxazole ring can also occur.

#### **Experimental Protocols**

The following are generalized protocols for acquiring the spectroscopic data described above.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-oxazolecarboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
   Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the <sup>1</sup>H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.

#### FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with
 ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder. Grind the mixture



thoroughly in an agate mortar to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press[9][10].

- Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO<sub>2</sub> and water vapor[11].
- Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Data Analysis: Analyze the resulting spectrum, which is typically plotted as percent transmittance versus wavenumber (cm<sup>-1</sup>), to identify the characteristic absorption bands[12].

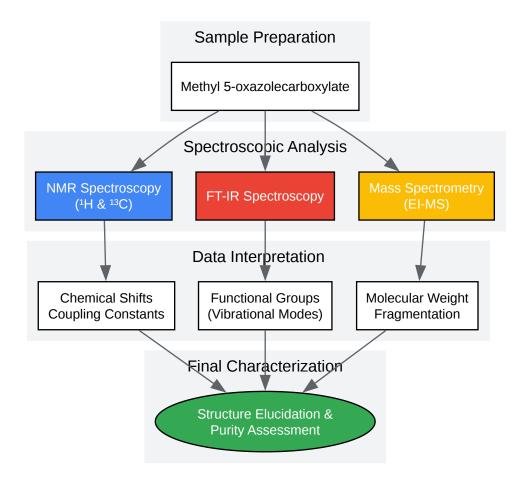
#### **Mass Spectrometry Protocol (Electron Impact)**

- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) interface[13].
- Ionization: In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Impact (EI) ionization, ejects an electron from the molecule to form a positively charged radical cation ([M]+•)[14][15].
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
  quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their massto-charge ratio (m/z)[16][17].
- Detection: An electron multiplier detector records the abundance of ions at each m/z value.
- Data Interpretation: The resulting mass spectrum plots relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Workflows and Pathways



#### **Diagram of the Spectroscopic Analysis Workflow**

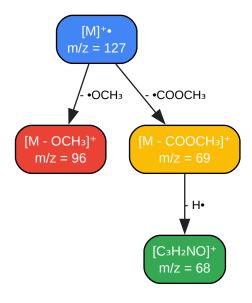


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Caption: General workflow for the spectroscopic characterization of a chemical compound.

# Diagram of a Plausible Mass Spectrometry Fragmentation Pathway





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Caption: Key fragmentation steps for Methyl 5-oxazolecarboxylate in EI-MS.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 5-Oxazolecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055535#spectroscopic-characterization-of-methyl-5-oxazolecarboxylate]

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